3-Bromo-6-fluoro-4-hydroxyquinoline
Description
3-Bromo-6-fluoro-4-hydroxyquinoline is a halogenated quinoline derivative characterized by bromine and fluorine substituents at positions 3 and 6, respectively, and a hydroxyl group at position 2. For instance, 6-bromo-4-chloroquinoline derivatives are synthesized by refluxing halogenated anilines with chlorinated quinolines in the presence of Hünig's base, yielding high-purity products . Such methods may be adaptable for synthesizing this compound by modifying starting materials and reaction conditions.
Its bromine and fluorine substituents enhance electrophilicity, facilitating cross-coupling reactions, while the hydroxyl group introduces polarity and hydrogen-bonding capacity .
Properties
IUPAC Name |
3-bromo-6-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-7-4-12-8-2-1-5(11)3-6(8)9(7)13/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPBBVCQEYHYBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CN2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671079 | |
| Record name | 3-Bromo-6-fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065087-77-5 | |
| Record name | 3-Bromo-6-fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents significantly influence quinoline derivatives' reactivity and applications. Below is a comparative analysis of key analogs:
Key Observations:
- Polarity and Solubility: The hydroxyl group in this compound increases water solubility compared to ethoxy or trifluoromethyl analogs. However, this group may also render the compound prone to oxidation, necessitating stabilization during synthesis .
- Reactivity : Bromine at position 3 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine’s electronegativity directs electrophilic substitution to specific positions .
- Biological Activity: Fluorine and bromine substituents are common in antimicrobial and anticancer agents. For example, 2-bromo-6-fluoro-4-(trifluoromethyl)quinoline is utilized in fluorescent probes for bioimaging due to its stability and optoelectronic properties .
Stability and Functional Compatibility
- Thermal Stability: Trifluoromethyl and chloro substituents (e.g., in 2-bromo-6-fluoro-4-(trifluoromethyl)quinoline) enhance thermal stability compared to hydroxylated derivatives .
- Chemical Reactivity: The hydroxyl group in this compound allows for functionalization via esterification or etherification, whereas ethoxy or methyl groups (as in 3-Bromo-6-ethoxy-4-hydroxyquinoline) limit such modifications .
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